molecular formula C11H17NO2S2 B2699058 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid CAS No. 40107-51-5

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Cat. No. B2699058
CAS RN: 40107-51-5
M. Wt: 259.38
InChI Key: JHUHIEQJCGXEMA-UHFFFAOYSA-N
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Description

“7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thiazole derivatives have been synthesized for their potential antimicrobial activities. A study by Taha and El-Badry (2007) demonstrated the synthesis of different heterocyclic compounds using 7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl acetic acid hydrazide to construct 1,2,4-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. These compounds were tested for antimicrobial activity, showcasing the importance of thiazole derivatives in developing new antimicrobial agents (Taha & El-Badry, 2007).

Enantiomeric Separation for Pharmaceutical Analysis

In the pharmaceutical analysis, the enantiomeric separation of demethylated analogues of clofibric acid, which shares structural similarities with thiazole sulfanyl derivatives, has been studied. This separation is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs. Fantacuzzi et al. (2006) explored capillary zone electrophoresis and nano-liquid chromatography for the enantiomeric separation of these analogues, highlighting the analytical applications of thiazole derivatives in pharmaceutical sciences (Fantacuzzi et al., 2006).

Anticancer and Antiviral Properties

Research by Chen et al. (2010) on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides has revealed their potential antiviral activities. These compounds showed promising activity against the tobacco mosaic virus, indicating the potential of thiazole derivatives in antiviral drug development (Chen et al., 2010). Additionally, Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, synthesized under microwave irradiation, which exhibited significant in vitro anticancer activity against various cancer cell lines, further underscoring the therapeutic potential of thiazole derivatives in cancer treatment (Tiwari et al., 2017).

Mechanism of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

The future directions for “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” could involve further exploration of its potential biological activities. As thiazole derivatives have shown a wide range of biological activities, there is potential for “7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid” to be used in the development of new therapeutic agents .

properties

IUPAC Name

7-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-9-8-16-11(12-9)15-7-5-3-2-4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHIEQJCGXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

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